N-Demethyltapentadol-o-glucuronide

Description

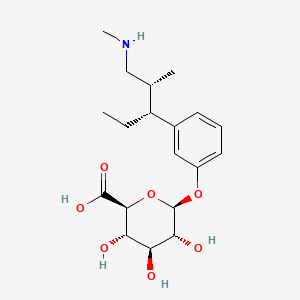

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(2R,3R)-2-methyl-1-(methylamino)pentan-3-yl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO7/c1-4-13(10(2)9-20-3)11-6-5-7-12(8-11)26-19-16(23)14(21)15(22)17(27-19)18(24)25/h5-8,10,13-17,19-23H,4,9H2,1-3H3,(H,24,25)/t10-,13+,14-,15-,16+,17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXQRBQRSILIIJ-WDRIRZBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300037-84-6 | |

| Record name | N-Demethyltapentadol-o-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300037846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DEMETHYLTAPENTADOL-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBW941TPVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biotransformation and Formation Pathways of N Demethyltapentadol O Glucuronide

Initial Phase I Metabolism: N-Demethylation of Tapentadol (B1681240)

The first step in the formation of N-Demethyltapentadol-O-glucuronide is the N-demethylation of the parent drug, tapentadol. This reaction is a key part of tapentadol's Phase I metabolism and is primarily carried out by specific cytochrome P450 (CYP) enzymes in the liver. nih.gov This process leads to the creation of an intermediate metabolite known as N-demethyltapentadol. drugbank.comnih.gov

Identification of Specific Cytochrome P450 (CYP) Isoforms Catalyzing N-Demethylation

Several isoforms of the cytochrome P450 enzyme system are involved in the N-demethylation of tapentadol. The most significant contributors are CYP2C9 and CYP2C19. drugbank.comnih.govresearchgate.net While CYP2D6 is also involved in tapentadol metabolism, its role is primarily in hydroxylation, with CYP2C9 and CYP2C19 being the key players in the N-demethylation pathway. nih.govnih.gov

CYP2C9 is a key enzyme responsible for the N-demethylation of tapentadol. drugbank.comnih.gov This metabolic route accounts for a portion of the biotransformation of tapentadol, contributing to the formation of N-demethyltapentadol. researchgate.net

Alongside CYP2C9, CYP2C19 plays a significant role in the N-demethylation of tapentadol. drugbank.comnih.govresearchgate.net The combined action of these two enzymes is crucial for this specific metabolic conversion.

Current research primarily highlights the roles of CYP2C9 and CYP2C19 in the N-demethylation of tapentadol. nih.govdrugbank.com

Formation and Characterization of N-Demethyltapentadol as a Precursor Metabolite

The process of N-demethylation results in the formation of N-demethyltapentadol, also referred to as N-desmethyl tapentadol. drugbank.comnih.gov This metabolite is a direct precursor to N-Demethyltapentadol-O-glucuronide. researchgate.net While N-demethyltapentadol is a product of Phase I metabolism, it is considered to be pharmacologically inactive and does not contribute to the analgesic effects of the parent drug. nih.govnih.gov

Phase II Conjugation: O-Glucuronidation of N-Demethyltapentadol

Following its formation, N-demethyltapentadol undergoes a Phase II metabolic reaction known as O-glucuronidation. This process involves the attachment of a glucuronic acid molecule to the N-demethyltapentadol structure, resulting in the final metabolite, N-Demethyltapentadol-O-glucuronide. researchgate.net This conjugation step significantly increases the water solubility of the compound, which facilitates its elimination from the body, primarily through the kidneys. nih.gov The enzymes responsible for this glucuronidation step are uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs). researchgate.net

UDP-Glucuronosyltransferase (UGT) Isoforms Responsible for Conjugation

The conjugation of N-demethyltapentadol to its O-glucuronide form is primarily catalyzed by several isoforms of the UGT enzyme superfamily. Research has identified UGT1A9, UGT2B7, and UGT1A6 as key players in this metabolic pathway. portico.orgresearchgate.net

Primary Role of UGT1A9 in Glucuronidation

UGT1A9 is a principal enzyme involved in the glucuronidation of tapentadol and its metabolites. portico.orgresearchgate.net Studies have demonstrated that UGT1A9 plays a significant role in the formation of tapentadol-O-glucuronide, the major metabolite of tapentadol. portico.orgnih.gov Given that N-demethyltapentadol is a primary phase I metabolite of tapentadol, it is inferred that UGT1A9 is also crucial in the subsequent glucuronidation of N-demethyltapentadol. nih.gov The activity of UGT1A9 can be influenced by genetic polymorphisms, which may lead to inter-individual variability in the metabolism of tapentadol and its derivatives. nih.gov For instance, certain genetic variants of UGT1A9 have been shown to alter the rate of glucuronidation of various substrates. nih.gov

Contribution of UGT2B7 to Glucuronidation

Alongside UGT1A9, UGT2B7 is another major UGT isoform responsible for the glucuronidation of tapentadol and its metabolites. portico.orgresearchgate.netnih.gov UGT2B7 is known to metabolize a wide range of compounds, including opioids like morphine. wikipedia.orgnih.govtaylorandfrancis.com Its involvement in tapentadol metabolism highlights its capacity to conjugate phenolic hydroxyl groups, a key step in the formation of N-demethyltapentadol-O-glucuronide. portico.orgnih.gov The expression and activity of UGT2B7 can also be affected by genetic variations, potentially impacting the metabolic profile of tapentadol among different individuals. wikipedia.org

Involvement of UGT1A6 in Glucuronidation

Research also points to the involvement of UGT1A6 in the glucuronidation of tapentadol, although its contribution might be considered alongside the primary roles of UGT1A9 and UGT2B7. portico.orgresearchgate.net UGT1A6 is known to catalyze the glucuronidation of small phenolic compounds. nih.govnih.gov Its participation in the metabolic pathway underscores the broad substrate specificity of the UGT enzyme family and the collaborative nature of drug metabolism.

Mechanistic Insights into O-Glucuronide Formation

The formation of an O-glucuronide involves the enzymatic transfer of glucuronic acid from the cofactor uridine diphosphate (B83284) glucuronic acid (UDPGA) to a hydroxyl group on the substrate molecule. nih.gov In the case of N-demethyltapentadol, the phenolic hydroxyl group is the site of this conjugation reaction. This process, catalyzed by UGT enzymes, significantly increases the water solubility of the metabolite, facilitating its excretion from the body. nih.gov The reaction mechanism is a nucleophilic attack from the hydroxyl group of the substrate onto the anomeric carbon of the glucuronic acid moiety of UDPGA, resulting in the formation of a β-D-glucuronide. researchgate.netresearchgate.net

In Vitro Metabolic Profiling and Species-Specific Biotransformation Patterns

In vitro studies using human liver microsomes and recombinant UGT enzymes have been instrumental in elucidating the metabolic pathways of tapentadol and identifying the specific UGT isoforms involved. portico.orgnih.gov These studies have consistently shown that glucuronidation is the major metabolic route for tapentadol. portico.orgnih.gov

Species-specific differences in drug metabolism are a critical consideration in preclinical drug development. While glucuronidation is a major pathway in humans, the specific UGT isoforms and the quantitative importance of different metabolic routes can vary across species. For example, while rats also extensively metabolize tapentadol via glucuronidation, the relative contributions of different UGT isoforms may differ from those in humans. portico.org Understanding these differences is essential for accurately extrapolating preclinical data to human clinical outcomes.

Table 1: Key UGT Isoforms in N-Demethyltapentadol-O-Glucuronide Formation

| UGT Isoform | Role in Glucuronidation |

| UGT1A9 | Primary |

| UGT2B7 | Major |

| UGT1A6 | Contributory |

Comparative Studies Using Liver Microsomes from Various Species

The formation of N-Demethyltapentadol-O-glucuronide is a two-step metabolic sequence. The parent compound, tapentadol, first undergoes N-demethylation, a Phase I reaction, to form the intermediate metabolite, N-demethyltapentadol (also known as nortapentadol). This reaction is catalyzed by cytochrome P450 (CYP) enzymes. Specifically, studies have identified CYP2C9 and CYP2C19 as being involved in this conversion. researchgate.net

Subsequently, the newly formed N-demethyltapentadol undergoes a Phase II conjugation reaction. A glucuronic acid moiety is attached to the phenolic hydroxyl group of N-demethyltapentadol, resulting in the final compound, N-Demethyltapentadol-O-glucuronide. This glucuronidation step is mediated by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netupol.cz While the specific UGT isoforms responsible for conjugating the N-demethylated intermediate are not as extensively detailed as those for the parent drug, the primary UGTs for tapentadol itself are UGT1A9 and UGT2B7. researchgate.netportico.org

Comparative studies using liver microsomes reveal species-dependent variations in drug metabolism, largely due to differences in the expression and activity of CYP and UGT enzymes. nih.govnih.gov While direct glucuronidation of tapentadol is the main metabolic route across all species studied, the extent of Phase I metabolism, including N-demethylation, can differ. portico.orgnih.gov For instance, biotransformation studies of the structurally related compound tramadol (B15222) show that dogs primarily produce the N-desmethyl metabolite, whereas cats favor O-desmethylation, highlighting how cytochrome P450 interactions and the resultant metabolites can vary significantly between species. nih.gov Although tapentadol is noted to be less affected by cytochrome polymorphisms than tramadol, these findings underscore the principle of species-specific metabolic profiling. nih.gov

Detailed quantitative data comparing the specific formation rates of N-Demethyltapentadol-O-glucuronide across liver microsomes from various species are not extensively published. However, the known involvement of specific CYP and UGT enzymes allows for an understanding of the pathway.

Table 1: Enzymes Involved in the Formation of N-Demethyltapentadol-O-Glucuronide

| Metabolic Step | Precursor | Product | Enzyme Family | Key Isoforms |

| Phase I: N-demethylation | Tapentadol | N-Demethyltapentadol | Cytochrome P450 | CYP2C9, CYP2C19 researchgate.net |

| Phase II: O-glucuronidation | N-Demethyltapentadol | N-Demethyltapentadol-O-glucuronide | UDP-glucuronosyltransferase | UGT1A9, UGT2B7 (Primary for parent drug) researchgate.netportico.org |

Assessment of Metabolic Pathway Predominance in Research Systems

In various research systems, including in vitro incubations with human and rat liver preparations and in vivo studies, the metabolic pathways of tapentadol have been thoroughly investigated. portico.org These assessments consistently demonstrate that the direct glucuronidation of tapentadol to tapentadol-O-glucuronide is the predominant metabolic pathway. portico.orgdovepress.comnih.gov Over 95% of tapentadol is eliminated via metabolism, with this direct Phase II conjugation being the major route in all species investigated. portico.org

Consequently, the pathway leading to N-Demethyltapentadol-O-glucuronide is considered a minor route of biotransformation. Its formation is contingent on the initial, and less significant, Phase I N-demethylation of tapentadol. The activity of the CYP2C9 and CYP2C19 enzymes determines the amount of the N-demethyltapentadol intermediate available for subsequent glucuronidation. researchgate.net

Table 2: Predominance of Tapentadol Metabolic Pathways

| Rank | Pathway | Description | Key Enzymes | Resulting Metabolite(s) |

| 1 (Major) | Direct O-Glucuronidation | Direct conjugation of tapentadol with glucuronic acid. | UGT1A9, UGT2B7, UGT1A6 portico.org | Tapentadol-O-glucuronide |

| 2 (Minor) | N-Demethylation (Phase I) | Removal of a methyl group from the nitrogen atom. | CYP2C9, CYP2C19 researchgate.net | N-Demethyltapentadol |

| 3 (Minor) | Conjugation of Phase I Metabolite | Glucuronidation of the N-demethylated intermediate. | UGTs | N-Demethyltapentadol-O-glucuronide |

| 4 (Minor) | Other Pathways | Includes sulfation and formation of other minor oxidative metabolites. | SULTs, CYPs | Tapentadol-O-sulfate, Hydroxytapentadol researchgate.netportico.org |

Advanced Analytical Methodologies for Metabolite Identification and Quantification in Research

Sample Preparation Techniques for Complex Biological Matrices

Sample preparation is a critical initial step, as biological samples such as plasma, serum, and urine contain a multitude of endogenous components like proteins, lipids, and salts that can interfere with analysis. nih.gov The primary goal is to efficiently extract the target analyte, N-Demethyltapentadol-o-glucuronide, while removing these matrix components. nih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). biopharmaservices.comencyclopedia.pub For polar metabolites, protein precipitation and SPE are often considered more versatile than LLE. biopharmaservices.com

Protein precipitation (PPT) is a widely used technique for its simplicity and speed in removing the bulk of proteins from biological samples, particularly plasma and serum. nih.govmdpi.com This method involves adding a precipitating agent, typically an organic solvent or an acid, to the sample to denature and precipitate the proteins. nih.govmdpi.com

Organic Solvent Precipitation: Acetonitrile (B52724) is a frequently used solvent for this purpose. In a common protocol, three to four volumes of cold acetonitrile are added to one volume of the plasma sample. sigmaaldrich.com This mixture is then vortexed and centrifuged, causing the proteins to coagulate and settle, leaving the analyte of interest in the supernatant. sigmaaldrich.com For the analysis of the related compounds tapentadol (B1681240) and tapentadol-O-glucuronide in human serum, a method involving the precipitation of proteins from a 0.100 mL sample using acetonitrile has been successfully validated. nih.govresearchgate.net This approach is effective, though it results in sample dilution. nih.govmdpi.com

Acid Precipitation: The use of acidic compounds is another option. This method keeps the resulting supernatant aqueous, which can be advantageous for direct injection into a reversed-phase chromatography system. nih.govmdpi.com However, extreme pH conditions can risk the degradation of certain analytes or the chromatographic stationary phase. nih.govmdpi.com

Alternative Methods: An alternative approach involves the use of zinc hydroxide (B78521) for protein precipitation. nih.gov This method offers the advantages of minimal sample dilution and maintaining the sample at a near-neutral pH, which helps ensure analyte stability. nih.gov

The following table summarizes typical protein precipitation approaches.

Table 1: Comparison of Protein Precipitation Methods

| Method | Precipitating Agent | Advantages | Disadvantages |

|---|---|---|---|

| Organic Solvent | Acetonitrile, Methanol (B129727) | Simple, effective, widely used sigmaaldrich.comnih.gov | Causes sample dilution, high organic content may affect chromatography nih.govmdpi.com |

| Acid Precipitation | Trichloroacetic Acid (TCA), Perchloric Acid | Supernatant is aqueous and often injectable nih.govmdpi.com | Extreme pH may cause analyte or column degradation nih.govmdpi.com |

| Salting Out | Ammonium (B1175870) Sulfate | N/A | High salt concentration in supernatant interferes with analysis mdpi.com |

| Metal Hydroxide | Zinc Hydroxide | Minimal sample dilution, neutral pH, analyte stability nih.gov | Less commonly used than organic solvents or acids |

Liquid-Liquid Extraction and Solid-Phase Extraction Optimization

Beyond protein precipitation, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are cornerstone techniques for sample cleanup and analyte enrichment. encyclopedia.pub

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov While effective for many compounds, LLE can be time-consuming, may require large volumes of organic solvents, and sometimes suffers from incomplete phase separation. nih.govsigmaaldrich.com For highly polar compounds like glucuronides, finding a suitable organic solvent that provides high extraction recovery can be challenging, as these metabolites have a strong affinity for the aqueous phase. biopharmaservices.com

Solid-Phase Extraction (SPE): SPE has become a preferred alternative to LLE for many applications due to its efficiency, selectivity, and potential for automation. encyclopedia.pubsigmaaldrich.com The technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a different solvent. sigmaaldrich.com

Optimization of an SPE method for a polar metabolite like N-Demethyltapentadol-o-glucuronide involves several key considerations:

Sorbent Selection: For polar analytes, reversed-phase (e.g., C18, polymeric), normal-phase, or ion-exchange sorbents can be used. Reversed-phase SPE is common, where the polar metabolite is extracted from an aqueous sample. waters.com Novel polymeric sorbents have been developed to provide simpler and faster protocols while generating cleaner extracts. waters.com

Sample Pre-treatment: Adjusting the pH of the sample can be crucial for optimizing retention on the SPE sorbent, especially for ionizable compounds. sigmaaldrich.com

Wash and Elution Solvents: The wash step is optimized to remove as many matrix interferences as possible without eluting the analyte. The elution solvent is chosen to be strong enough to fully recover the analyte from the sorbent in a minimal volume, thereby concentrating the sample. waters.com For instance, in a method for morphine and its glucuronide metabolites, a C18 sorbent was used, and the extract was subsequently injected onto a silica (B1680970) column. nih.gov

A comparative study on urinary organic acids found that SPE yielded higher mean recovery (84.1%) compared to LLE (77.4%) and isolated a greater number of metabolites. nih.gov

High-Resolution Chromatographic Separation

Following sample preparation, high-resolution chromatography is employed to separate the analyte from any remaining endogenous compounds before detection. Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are the predominant techniques used for this purpose.

UPLC systems utilize columns packed with sub-2 µm particles, which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.gov A validated UPLC-MS/MS method for the simultaneous quantification of tapentadol and its major metabolite, tapentadol-O-glucuronide, in human serum provides a strong template for the analysis of N-Demethyltapentadol-o-glucuronide. researchgate.netsigmaaldrich.com The parameters for this method are detailed below. nih.govresearchgate.net

Table 2: UPLC Parameters for Tapentadol Metabolite Analysis

| Parameter | Specification |

|---|---|

| System | Waters Acquity UPLC |

| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) |

| Mobile Phase A | 0.01 M Ammonium Formate (B1220265) (pH adjusted to 4 with formic acid) |

| Mobile Phase B | Methanol |

| Elution | Gradient |

| Run Time | Approximately 1.5 min for tapentadol-O-glucuronide |

| Detection | Triple Quadrupole Mass Spectrometer (MS/MS) |

| Ionization | Positive Ion Electrospray (ESI+) |

This method highlights the use of a C18 reversed-phase column and a mobile phase consisting of a buffered aqueous solution and an organic solvent, which is typical for the analysis of moderately polar to nonpolar compounds. nih.gov The short run time demonstrates the high-throughput capability of UPLC systems. researchgate.netsigmaaldrich.com

HPLC remains a robust and widely used technique in bioanalysis. researchgate.net The development of a reliable HPLC method requires the systematic optimization of several parameters to achieve adequate separation and peak shape.

The process for developing a method for N-Demethyltapentadol-o-glucuronide would follow established principles, similar to those used for its parent compound, tapentadol. ijprajournal.comjournaljpri.com

Column Selection: The choice of column (stationary phase) is the most critical factor. For glucuronide metabolites, reversed-phase columns like C18 or C8 are a common starting point. journaljpri.com

Mobile Phase Selection: A mixture of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is typically used. semanticscholar.org The buffer controls the pH to ensure consistent ionization of the analyte, while the organic solvent concentration is adjusted to control retention time. ijprajournal.com For tapentadol hydrochloride, a mobile phase of 10 mM ammonium acetate (B1210297) buffer (pH 3.5), acetonitrile, and methanol (60:30:10 v/v) has been used. ijprajournal.com Another method employed a potassium phosphate (B84403) buffer and acetonitrile (50:50 v/v). ijpsr.com

Flow Rate and Temperature: The flow rate is typically set between 0.5 and 1.5 mL/min for standard analytical columns. journaljpri.comijpsr.com Column temperature can also be adjusted to improve peak shape and reduce viscosity.

Detector Wavelength: If using UV detection, the wavelength is selected at the absorbance maximum of the analyte to ensure the highest sensitivity. researchgate.net

Validation of the developed method is then performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and specificity. researchgate.netjournaljpri.com

The analysis of polar metabolites like N-Demethyltapentadol-o-glucuronide presents a specific challenge in reversed-phase chromatography, which is designed to retain nonpolar compounds. moravek.comchromatographyonline.com Polar analytes often have weak retention on standard C18 columns, eluting at or near the void volume, where they can co-elute with other polar interferences. chromatographyonline.com Several strategies can be employed to overcome this.

Reversed-Phase Chromatography (RPC):

Highly Aqueous Mobile Phases: Using mobile phases with a very high percentage of water (e.g., >95%) can increase the retention of polar compounds. However, this can sometimes lead to "phase collapse" on traditional C18 columns, where the stationary phase loses its solvated state, resulting in a dramatic loss of retention. Modern columns are often designed to be stable under these conditions.

Polar-Embedded and Polar-Endcapped Columns: These are modified reversed-phase columns that contain polar functional groups within or at the end of the alkyl chains. This modification makes them more stable in highly aqueous mobile phases and can provide alternative selectivity for polar analytes.

Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid) to the mobile phase can form a neutral ion-pair with a charged analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column. biopharmaservices.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is exceptionally well-suited for the retention and separation of very polar compounds. biopharmaservices.commerckmillipore.com

Stationary Phase: HILIC uses a polar stationary phase (e.g., bare silica, or phases bonded with zwitterionic, diol, or amino groups). biopharmaservices.commerckmillipore.com

Mobile Phase: The mobile phase is typically a high concentration of a water-miscible organic solvent, like acetonitrile, with a small amount of aqueous buffer. merckmillipore.com In HILIC, water is the strong, eluting solvent. To increase analyte retention, the proportion of the organic solvent is increased. merckmillipore.com This high organic content also offers the benefit of enhanced sensitivity in mass spectrometry detection due to more efficient solvent desolvation and analyte ionization. merckmillipore.com

The choice between RPC and HILIC depends on the specific properties of the analyte and the complexity of the sample matrix. For the analysis of glucuronide conjugates, both approaches have been used successfully, though HILIC is gaining popularity for its superior retention of these highly polar species. nih.gov For example, when analyzing 39 different drugs and metabolites, including 8 glucuronide conjugates, methanol was found to yield better retention and separation than acetonitrile when used as the organic component of the mobile phase in a reversed-phase system. nih.gov

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry has become an indispensable tool in drug metabolism research for the identification and quantification of metabolites. Its high sensitivity and specificity allow for the detailed characterization of metabolic products, such as N-Demethyltapentadol-o-glucuronide, even when present in complex biological matrices. Advanced MS techniques provide comprehensive structural information, from elemental composition to the precise location of conjugations.

Electrospray Ionization (ESI) in Positive Ion Mode

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like glucuronide conjugates, which might otherwise degrade using harsher ionization methods. In the context of analyzing tapentadol metabolites, ESI is typically operated in positive ion mode. nih.govresearchgate.net This method facilitates the generation of protonated molecular ions, [M+H]⁺, which are stable and can be subjected to further analysis.

For N-Demethyltapentadol-o-glucuronide, ESI in positive ion mode would produce a prominent ion at a mass-to-charge ratio (m/z) corresponding to its protonated form. Given the compound's molecular formula, C₁₉H₂₉NO₇, the expected m/z for the [M+H]⁺ ion can be precisely calculated. nih.gov This initial ionization step is critical for getting the metabolite into the gas phase as an intact ion, ready for mass analysis and fragmentation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to structurally elucidate ions isolated by an initial stage of mass spectrometry. The most common form of MS/MS, Collision-Induced Dissociation (CID), involves accelerating the selected precursor ion (e.g., the [M+H]⁺ ion of N-Demethyltapentadol-o-glucuronide) and colliding it with neutral gas molecules. These collisions impart energy, causing the ion to break apart into smaller, structurally informative product ions.

A characteristic feature of glucuronide metabolites analyzed by CID is the facile cleavage of the glycosidic bond. sciex.com This results in a predominant neutral loss of the glucuronic acid moiety, which has a mass of 176 Da. sciex.comd-nb.info While this characteristic loss is a reliable indicator of a glucuronide conjugate, it presents a significant limitation: the fragmentation provides little to no information about the location of the conjugation on the parent drug molecule, as other structurally significant fragments are rarely produced. sciex.com For N-Demethyltapentadol-o-glucuronide, this means the primary fragment observed would be that of the protonated aglycone, N-Demethyltapentadol.

Table 1: Expected Precursor and Product Ions in CID Analysis

| Compound Name | Precursor Ion [M+H]⁺ (m/z) | Key Fragmentation | Primary Product Ion (m/z) | Information Gained |

|---|

High-Resolution Accurate Mass Spectrometry (HRAMS) for Elemental Composition Determination

High-Resolution Accurate Mass Spectrometry (HRAMS), utilizing technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides mass measurements with extremely high precision, typically with an error of less than 5 parts per million (ppm). thermofisher.com This capability allows for the confident determination of an ion's elemental formula from its exact mass. The use of hybrid quadrupole-time-of-flight (Q-TOF) instruments has been noted in the characterization of tapentadol metabolites. nih.govresearchgate.net

For N-Demethyltapentadol-o-glucuronide, HRAMS can verify the elemental composition as C₁₉H₂₉NO₇ by measuring the m/z of the protonated molecule with high accuracy. nih.gov This distinguishes the metabolite from other potential isobaric compounds—molecules that have the same nominal mass but different elemental formulas—that may be present in a complex sample. This level of certainty is crucial for confirming the identity of novel or unexpected metabolites during drug development. bohrium.com

Table 2: HRAMS Data for N-Demethyltapentadol-o-glucuronide

| Compound Name | Elemental Formula | Theoretical Monoisotopic Mass (Da) | Theoretical [M+H]⁺ (m/z) | Role of HRAMS |

|---|

Application of Advanced Fragmentation Approaches

The limitations of conventional CID in providing detailed structural information for glucuronide conjugates have spurred the development of advanced fragmentation techniques. nih.govnih.gov These methods, such as Electron Activated Dissociation (EAD), offer alternative fragmentation pathways that can overcome the challenges posed by labile bonds.

Electron Activated Dissociation (EAD) is an orthogonal fragmentation technique that utilizes electrons to induce fragmentation of precursor ions. sciex.com Unlike the collisional activation in CID, EAD is an electron-based mechanism that can induce cleavage of more stable bonds within the molecule's core structure while often preserving labile conjugate moieties like the glucuronide group. sciex.comtechnologynetworks.com This process generates a richer and more diverse set of diagnostic fragment ions. nih.govresearchgate.net The ability to produce fragments that retain the glucuronic acid group is particularly valuable, as it allows for a more comprehensive structural characterization than is possible with CID alone. sciex.com

The most significant advantage of EAD in metabolite analysis is its ability to pinpoint the exact location of conjugation. nih.govcellculturedish.com For N-Demethyltapentadol-o-glucuronide, the goal is to confirm that the glucuronide is attached to the phenolic oxygen ("O-glucuronidation").

By preserving the otherwise labile glycosidic bond, EAD generates a fragmentation pattern where the glucuronide moiety remains attached to fragments of the core molecule. sciex.com Analysis of these fragments allows researchers to map the location of the conjugation. For instance, fragments containing the phenyl ring of N-Demethyltapentadol would also contain the mass of the glucuronide, while fragments from the amino-propyl side chain would not. This pattern provides unambiguous evidence of the conjugation site, a task that is often impossible with CID. sciex.comnih.gov This capability is critical for differentiating between potential isomers, such as O- and N-glucuronides, which may have different pharmacological or toxicological properties. sciex.com

Table 3: Comparison of CID and EAD for Glucuronide Analysis

| Feature | Collision-Induced Dissociation (CID) | Electron Activated Dissociation (EAD) |

|---|---|---|

| Mechanism | Collisional activation with neutral gas | Activation via electron interaction |

| Glycosidic Bond | Highly labile, cleaves easily | Often preserved |

| Primary Fragmentation | Neutral loss of the conjugate group (e.g., -176 Da for glucuronic acid) | Cleavage of the core molecular structure |

| Fragment Diversity | Low; dominated by the aglycone ion | High; produces rich, diagnostic fragments |

| Site of Conjugation | Information is typically lost | Can be precisely determined |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unequivocal structural determination of organic molecules, including drug metabolites. Unlike mass spectrometry, which provides information about the mass-to-charge ratio and fragmentation patterns, NMR allows for the direct observation of the chemical environment of individual atoms within a molecule and their connectivity. This capability is indispensable for the precise structural assignment of metabolites like N-Demethyltapentadol-o-glucuronide.

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural elucidation of glucuronide conjugates. nih.gov While specific experimental ¹H and ¹³C NMR data for isolated N-Demethyltapentadol-o-glucuronide are not widely available in the published literature, the expected spectral features can be predicted based on its known structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide crucial information about the number and types of protons present in the molecule. Key diagnostic signals would include:

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the phenyl ring of the N-demethyltapentadol moiety. The coupling patterns of these signals would confirm the substitution pattern on the ring.

Anomeric Proton: A characteristic signal for the anomeric proton (H-1') of the glucuronic acid moiety, typically appearing as a doublet in the region of δ 4.5-5.5 ppm. The coupling constant of this doublet is indicative of the stereochemistry of the glycosidic bond (α or β).

Glucuronide Protons: A series of overlapping signals corresponding to the other protons of the glucuronic acid ring (H-2' to H-5').

Aliphatic Protons: Signals corresponding to the ethyl, methyl, and methylene (B1212753) protons of the N-demethyltapentadol portion of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the metabolite. mdpi.com Expected key signals would include:

Aromatic Carbons: Signals for the carbons of the phenyl ring, with the carbon attached to the glucuronide moiety showing a characteristic downfield shift.

Anomeric Carbon: The signal for the anomeric carbon (C-1') of the glucuronic acid, which is highly sensitive to the stereochemistry of the glycosidic linkage.

Glucuronide Carbons: Signals for the other carbons of the glucuronic acid ring (C-2' to C-6').

Aliphatic Carbons: Signals corresponding to the carbons of the N-demethyltapentadol side chain.

The following interactive table illustrates the hypothetical ¹H and ¹³C NMR chemical shifts for N-Demethyltapentadol-o-glucuronide, based on general values for similar structures.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.3 | 115 - 130 |

| Anomeric H-1' | 4.8 - 5.2 (d) | 100 - 105 |

| Glucuronide H-2' to H-5' | 3.2 - 4.0 (m) | 70 - 80 |

| Aliphatic CH/CH₂/CH₃ | 0.8 - 3.5 | 10 - 60 |

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms within a molecule, which is crucial for the unambiguous structural confirmation of metabolites like N-Demethyltapentadol-o-glucuronide. nih.govscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. science.gov For N-Demethyltapentadol-o-glucuronide, COSY would be used to:

Trace the spin systems of the aliphatic side chain of the N-demethyltapentadol moiety.

Establish the connectivity between the protons on the glucuronic acid ring, starting from the anomeric proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govbohrium.com HSQC is invaluable for:

Assigning the carbon signals based on the already assigned proton signals.

Confirming the attachment of specific protons to their corresponding carbons in both the aglycone and the glucuronide parts of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. unl.edu HMBC is particularly powerful for:

Establishing the point of attachment of the glucuronic acid moiety to the N-demethyltapentadol core by observing a correlation between the anomeric proton (H-1') of the glucuronide and the phenolic carbon of the aglycone.

Connecting different spin systems that are separated by quaternary carbons or heteroatoms.

The following interactive table demonstrates the expected key HMBC correlations that would be used to confirm the structure of N-Demethyltapentadol-o-glucuronide.

| Proton (¹H) | Correlated Carbon (¹³C) | Significance |

| Anomeric H-1' | Phenolic C of Aglycone | Confirms the site of glucuronidation |

| Aromatic Protons | Carbons within the phenyl ring | Confirms aromatic ring structure |

| Aliphatic Protons | Adjacent carbons in the side chain | Maps out the aliphatic structure |

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Development of Integrated Analytical Workflows for Metabolite Discovery and Characterization

The discovery and characterization of novel metabolites in complex biological matrices necessitate the use of integrated analytical workflows. These workflows typically combine the high separation power of liquid chromatography (LC) with the high sensitivity and specificity of mass spectrometry (MS) for initial detection and tentative identification, followed by definitive structural elucidation using NMR spectroscopy. drugbank.com

A typical integrated workflow for the discovery and characterization of N-Demethyltapentadol-o-glucuronide would involve the following steps:

Sample Preparation: Extraction of metabolites from biological samples (e.g., urine, plasma, or liver microsomes).

LC-MS/MS Analysis: The sample extract is injected into an LC-MS/MS system. The LC separates the metabolites based on their physicochemical properties. The MS detects the ions and provides accurate mass measurements, which can be used to propose elemental compositions. MS/MS fragmentation patterns provide further structural clues. N-Demethyltapentadol-o-glucuronide would be tentatively identified based on its expected mass and fragmentation pattern, which would show the loss of the glucuronic acid moiety.

Metabolite Isolation: If the metabolite is present in sufficient quantities, it can be isolated using preparative or semi-preparative HPLC.

NMR Analysis: The isolated metabolite is then subjected to a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) for unambiguous structural confirmation, as detailed in the sections above.

This integrated approach ensures both the efficient discovery of potential metabolites and their accurate and definitive structural characterization, which is a regulatory requirement in drug development.

Chemical Synthesis and Reference Material Generation for Academic Research

Strategies for Glucuronide Chemical Synthesis

Chemical synthesis offers a robust method for producing glucuronides, often allowing for larger scale production compared to enzymatic methods. The core of this process involves the formation of a glycosidic bond between the aglycone (N-demethyltapentadol) and a protected glucuronic acid donor.

The formation of the O-glycosidic bond is the pivotal step in the chemical synthesis of N-Demethyltapentadol-o-glucuronide. The Koenigs-Knorr reaction is a foundational and widely utilized method for this purpose. psu.eduwikipedia.org This reaction involves the coupling of a glycosyl halide with an alcohol or, in this case, the phenolic hydroxyl group of N-demethyltapentadol.

The general approach using the Koenigs-Knorr reaction can be outlined as follows:

Preparation of the Glycosyl Donor: D-glucuronic acid is first converted into a suitable glycosyl donor. This typically involves protecting the hydroxyl and carboxylic acid functional groups and introducing a good leaving group at the anomeric carbon (C1). A common donor is acetobromoglucuronate, which is methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. psu.edu

Glycosylation: The glycosyl donor is then reacted with the aglycone, N-demethyltapentadol. This reaction is promoted by the presence of a heavy metal salt, such as silver carbonate or cadmium carbonate. psu.edumdpi.com The promoter assists in the departure of the bromide leaving group, facilitating the nucleophilic attack by the phenolic oxygen of N-demethyltapentadol.

Stereoselectivity: The use of a participating protecting group at the C2 position of the glucuronic acid donor, such as an acetyl group, is crucial for controlling the stereochemistry of the newly formed glycosidic bond. This neighboring group participation typically results in the formation of the desired β-glucuronide, which is the stereoisomer formed in biological systems. wikipedia.org

Deprotection: Following the successful coupling, the protecting groups on the glucuronic acid moiety (e.g., acetyl and methyl ester groups) are removed under basic conditions (hydrolysis) to yield the final N-Demethyltapentadol-o-glucuronide.

The table below summarizes the key components and conditions of the Koenigs-Knorr reaction for O-glucuronide synthesis.

Table 1: Key Components of the Koenigs-Knorr Reaction for O-Glucuronide Synthesis

| Component | Example | Role |

| Aglycone | N-Demethyltapentadol | The molecule to be glucuronidated (contains the phenolic -OH group). |

| Glycosyl Donor | Acetobromoglucuronate | The source of the glucuronic acid moiety, activated with a leaving group. |

| Promoter | Silver Carbonate (Ag₂CO₃) or Cadmium Carbonate (CdCO₃) | Activates the glycosyl donor by facilitating the removal of the leaving group. psu.edumdpi.com |

| Protecting Groups | Acetyl (-OAc), Benzoyl (-OBz) | Protects the hydroxyl groups of the sugar and directs the stereochemical outcome of the reaction. wikipedia.org |

| Solvent | Dichloromethane, Toluene | Provides the medium for the reaction. |

For complex structures, there is no universal set of reaction conditions, and optimization is often required for each specific substrate. researchgate.net Alternative glycosyl donors, such as glycosyl trichloroacetimidates, may offer advantages in terms of reactivity and yield for certain aglycones. nih.gov These donors are activated by Lewis acids like boron trifluoride etherate (BF₃·Et₂O). The synthesis of glucuronide metabolites of other complex molecules often involves multi-step sequences that include the strategic placement and subsequent removal of protecting groups on the aglycone to achieve the desired final product. nih.govacs.org The inherent chemical stability of the aglycone and the final glucuronide product must also be considered throughout the synthetic process. Aryl glucuronides, such as N-Demethyltapentadol-o-glucuronide, are generally chemically stable. psu.edu

Enzymatic Synthesis Approaches for Research Standards

Enzymatic synthesis provides a highly selective alternative to chemical methods for producing glucuronide metabolites. These methods leverage the natural catalytic machinery of the cell, offering excellent stereoselectivity and regioselectivity without the need for complex protection and deprotection steps.

Uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the transfer of glucuronic acid from the activated cofactor uridine diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. nih.govxenotech.com This process, known as glucuronidation, is a major pathway in Phase II drug metabolism. capes.gov.brresearchgate.net

For targeted synthesis, specific human UGT isoforms can be produced using recombinant DNA technology. These recombinant enzymes are typically expressed in systems such as insect cells or bacteria, and then isolated for use in vitro. nih.gov Studies have identified that tapentadol (B1681240) is primarily metabolized by the UGT1A9 and UGT2B7 isoforms. drugbank.com To synthesize N-Demethyltapentadol-o-glucuronide, one would incubate the substrate, N-demethyltapentadol, with the relevant recombinant UGT isoform (e.g., UGT1A9) in the presence of the essential cofactor UDPGA. This approach allows for the clean and specific production of the desired metabolite, as it isolates the reaction from other competing metabolic pathways that would be present in a more complex biological matrix like liver microsomes. hyphadiscovery.com

Human liver microsomes are vesicles of endoplasmic reticulum fragments obtained from homogenized liver cells. nih.gov They contain a rich complement of drug-metabolizing enzymes, including a variety of UGT and cytochrome P450 (CYP) isoforms, making them a valuable tool for in vitro metabolism studies. nih.govthermofisher.com The metabolism of tapentadol has been investigated using human liver microsomes. drugbank.comnih.gov

To generate N-Demethyltapentadol-o-glucuronide using this system, N-demethyltapentadol would be incubated with pooled human liver microsomes. The incubation mixture must be fortified with the necessary cofactor, UDPGA, to support the glucuronidation reaction. nih.gov Often, a membrane-disrupting agent like alamethicin (B1591596) is included to ensure that UDPGA can access the active site of the UGT enzymes located within the lumen of the microsomal vesicles. xenotech.com

A related preparation, the liver S9 fraction, contains both the microsomal and cytosolic fractions of liver cells. nih.govresearchgate.net This provides an even more comprehensive set of Phase I and Phase II enzymes and can also be used for metabolite generation. nih.govmdpi.com The use of microsomes or S9 fractions provides a biologically relevant environment for metabolite synthesis, though it may produce a mixture of different metabolites, requiring subsequent purification of the target compound.

The table below outlines the components for enzymatic synthesis.

Table 2: Components for Enzymatic Synthesis of Glucuronides

| System | Key Components | Cofactors Required | Outcome |

| Recombinant UGTs | Specific UGT isoform (e.g., UGT1A9), Substrate (N-Demethyltapentadol) | UDPGA | High purity, specific glucuronide metabolite. |

| Liver Microsomes | Pooled liver microsomes, Substrate (N-Demethyltapentadol) | UDPGA, Alamethicin (optional) | A mixture of metabolites, mimicking in vivo hepatic metabolism. |

| Liver S9 Fraction | Pooled liver S9, Substrate (N-Demethyltapentadol) | UDPGA and other cofactors (e.g., for sulfation, oxidation) | A comprehensive profile of Phase I and Phase II metabolites. |

Production of Stable-Labelled N-Demethyltapentadol-O-Glucuronide for Research Applications

In quantitative bioanalysis, particularly in studies utilizing mass spectrometry, stable isotope-labeled (SIL) internal standards are indispensable. youtube.com They are used to accurately quantify the analyte of interest by correcting for variations during sample preparation and analysis. science.govresearchgate.net The production of a SIL version of N-Demethyltapentadol-o-glucuronide, for example, deuterated N-Demethyltapentadol-o-glucuronide, is therefore a critical aspect of its research application.

The synthesis of a SIL glucuronide typically involves a two-stage process: first, the synthesis of the labeled aglycone, followed by its glucuronidation. There are two primary strategies for introducing stable isotopes into the aglycone, N-demethyltapentadol: acanthusresearch.com

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms for deuterium (B1214612) atoms on the parent molecule under specific catalytic conditions (e.g., using a metal catalyst and a deuterium source like D₂O). This approach can be synthetically simpler but may sometimes lack complete regioselectivity.

De Novo Synthesis with Labeled Building Blocks: This method involves designing a complete synthetic route for the aglycone starting from simple, commercially available building blocks that already contain the stable isotopes (e.g., ¹³C or ¹⁵N). acanthusresearch.com This approach offers precise control over the location and number of isotopic labels but is generally more synthetically demanding. Patents describing the synthesis of tapentadol provide potential starting points for incorporating labeled reagents. researchgate.netepo.orgepo.org

Once the stable-labeled N-demethyltapentadol is prepared, it can be glucuronidated using either the chemical (e.g., Koenigs-Knorr) or enzymatic (e.g., recombinant UGTs) methods described previously. The resulting stable-labeled N-Demethyltapentadol-o-glucuronide will have a higher mass than the unlabeled metabolite, allowing it to be distinguished and used as an ideal internal standard in mass spectrometric assays. acanthusresearch.com

Isolation and Purification of Metabolite Reference Standards from Biological Matrices

The generation of pure reference standards for drug metabolites is a critical undertaking in pharmaceutical research and development. These standards are indispensable for the definitive identification, accurate quantification, and rigorous toxicological assessment of metabolites in various biological samples. The isolation and purification of these metabolites, particularly highly polar conjugates like glucuronides, from complex biological matrices such as urine or plasma, present significant analytical challenges. This section details the methodologies and research findings pertinent to the isolation and purification of N-Demethyltapentadol-o-glucuronide, a notable phase II metabolite of tapentadol.

The primary route of metabolism for tapentadol involves extensive phase II conjugation, leading to the formation of tapentadol-O-glucuronide as the main metabolite. portico.org Additionally, a smaller fraction of tapentadol undergoes phase I metabolism, primarily through N-demethylation by cytochrome P450 enzymes (CYP2C9, CYP2C19, and CYP2C8), to form N-demethyltapentadol. portico.org This phase I metabolite is subsequently conjugated with glucuronic acid to yield N-Demethyltapentadol-o-glucuronide. The presence of significant levels of N-desmethyltapentadol glucuronide has been confirmed in human urine samples. nih.gov

The isolation of N-Demethyltapentadol-o-glucuronide for the purpose of creating a reference standard is a multi-step process that demands meticulous execution and the use of advanced analytical techniques. Although certified reference standards for N-Demethyltapentadol and Tapentadol-β-D-glucuronide are commercially available, indicating their successful synthesis and purification, detailed published procedures for the isolation of N-Demethyltapentadol-o-glucuronide from biological sources are not extensively documented. cerilliant.com The following outlines a generalized yet scientifically robust approach that would be employed for such a task, based on established methods for the isolation of similar glucuronide metabolites. nih.gov

Initial Sample Processing and Enrichment

The journey from a complex biological matrix to a pure metabolite standard begins with the collection of appropriate biological fluids, typically urine from subjects administered with tapentadol, due to the higher concentration of excreted metabolites. The initial and crucial step involves the enrichment of the target metabolite and removal of bulk endogenous interferences. Solid-phase extraction (SPE) is a widely adopted technique for this purpose.

A typical SPE workflow for the extraction of a glucuronide metabolite like N-Demethyltapentadol-o-glucuronide from urine would involve the following stages:

| Step | Description | Typical Sorbent/Reagents | Purpose |

| 1. Conditioning | The SPE cartridge is prepared for sample loading by passing a solvent through it to wet the sorbent. | Methanol (B129727) followed by water or a specific buffer. | To activate the sorbent and ensure reproducible interactions. |

| 2. Sample Loading | The pre-treated urine sample (e.g., centrifuged, diluted) is passed through the cartridge. | Urine sample, potentially adjusted for pH. | To retain the analyte of interest and some other organic molecules on the sorbent. |

| 3. Washing | The cartridge is washed with a specific solvent or buffer to remove unwanted, weakly bound interfering compounds. | A weak organic solvent/water mixture. | To selectively elute interfering substances while retaining the target metabolite. |

| 4. Elution | A stronger solvent is passed through the cartridge to desorb and collect the target metabolite. | Methanol, acetonitrile (B52724), or a mixture with a modifying agent. | To recover the enriched fraction containing N-Demethyltapentadol-o-glucuronide. |

Chromatographic Purification

Following the initial enrichment by SPE, the resulting extract, while cleaner than the original urine sample, will still contain a mixture of compounds. Therefore, further purification is invariably required, and this is most commonly achieved through preparative high-performance liquid chromatography (HPLC). The goal of preparative HPLC is to isolate the target compound at a high level of purity and in sufficient quantity (milligram scale) to serve as a reference standard.

The development of a successful preparative HPLC method hinges on the optimization of several parameters to achieve adequate separation of N-Demethyltapentadol-o-glucuronide from closely related metabolites and endogenous compounds.

| Parameter | Consideration | Typical Conditions for Glucuronide Metabolites |

| Stationary Phase | Reversed-phase columns are most common for polar metabolites. | C18 or C8 columns with a particle size suitable for preparative scale (e.g., 5-10 µm). |

| Mobile Phase | A mixture of water and an organic solvent, often with a pH modifier. | Gradient elution with water and acetonitrile or methanol, often with formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization for MS detection. |

| Flow Rate | Higher flow rates are used in preparative HPLC compared to analytical HPLC to process larger sample volumes. | Dependent on column dimensions, typically in the range of 10-50 mL/min. |

| Detection | UV detection is commonly used to monitor the separation, with collection of fractions corresponding to the peak of interest. | UV wavelength selected based on the chromophore of the tapentadol moiety. Mass spectrometry can be used for more selective detection. |

The fractions collected from the preparative HPLC that contain the N-Demethyltapentadol-o-glucuronide are then pooled. The solvent is subsequently removed, typically through lyophilization or evaporation under reduced pressure, to yield the purified solid metabolite.

Purity Assessment and Structural Confirmation

The final and most critical phase in the generation of a metabolite reference standard is the comprehensive assessment of its purity and the unambiguous confirmation of its chemical structure. A combination of analytical techniques is employed for this purpose.

Purity Analysis: The purity of the isolated N-Demethyltapentadol-o-glucuronide is determined using high-resolution analytical HPLC or Ultra-Performance Liquid Chromatography (UPLC) coupled with a universal detector like a Charged Aerosol Detector (CAD) or by assessing the peak area percentage at a specific UV wavelength. A purity of ≥95% is generally required for a reference standard.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often in tandem with another mass analyzer (MS/MS), is used to confirm the molecular weight of the isolated compound and to study its fragmentation pattern. This provides strong evidence for the identity of the metabolite. For N-Demethyltapentadol-o-glucuronide (C₁₉H₂₉NO₇), the expected exact mass would be a key confirmatory data point. nih.govnih.gov

Enzymatic Hydrolysis: Treatment of the isolated metabolite with β-glucuronidase should yield the aglycone, N-demethyltapentadol. The subsequent identification of N-demethyltapentadol by comparison with an authentic reference standard provides definitive proof of the presence of a glucuronide conjugate.

The following table summarizes the analytical data that would be expected from the characterization of a purified N-Demethyltapentadol-o-glucuronide reference standard.

| Analytical Technique | Expected Result | Significance |

| Analytical UPLC-UV/MS | A single major peak with the correct retention time and mass-to-charge ratio. | Confirms purity and provides initial identification. |

| High-Resolution MS | Accurate mass measurement consistent with the molecular formula C₁₉H₂₉NO₇. nih.govnih.gov | Unambiguously confirms the elemental composition. |

| Tandem MS (MS/MS) | Fragmentation pattern showing the loss of the glucuronic acid moiety (176 Da) and characteristic fragments of N-demethyltapentadol. | Provides structural information and confirms the nature of the conjugate. |

| ¹H NMR | Resonances corresponding to the protons of both the N-demethyltapentadol and glucuronic acid moieties. | Confirms the presence of both structural components. |

| ¹³C NMR | Resonances corresponding to all 19 carbon atoms in the molecule. | Provides a complete carbon skeleton fingerprint. |

| 2D NMR (COSY, HSQC, HMBC) | Correlations that establish the connectivity between protons and carbons within and between the N-demethyltapentadol and glucuronic acid parts of the molecule. | Unambiguously determines the site of glucuronidation. |

| Enzymatic Hydrolysis | Disappearance of the metabolite peak and appearance of the N-demethyltapentadol peak upon incubation with β-glucuronidase. | Confirms the presence of a β-glucuronide linkage. |

Advanced Research Directions and Applications in Metabolism Science

Investigation of UDP-Glucuronosyltransferase Genetic Polymorphisms Affecting Metabolite Formation

The formation of N-Demethyltapentadol-O-glucuronide is dependent on the activity of UDP-glucuronosyltransferase (UGT) enzymes. The primary UGT isoforms responsible for the direct glucuronidation of the parent drug, tapentadol (B1681240), are UGT1A9, UGT2B7, and to a lesser extent, UGT1A6. portico.org It is highly probable that these same enzymes are involved in the glucuronidation of N-demethyltapentadol. Genetic polymorphisms in the genes encoding these UGT enzymes can lead to significant inter-individual variability in metabolic capacity.

Genetic variations in UGT1A9 and UGT2B7 are well-documented and can influence the metabolism of various drugs. For instance, polymorphisms in UGT2B7 have been associated with altered withdrawal symptoms in patients undergoing methadone maintenance treatment and have been linked to individual differences in sensitivity to fentanyl. jantdx.comuni.lu Similarly, certain polymorphisms in the UGT1A9 gene, such as UGT1A9*3, can result in a dramatic decrease in the glucuronidation of specific substrates. helsinki.fi

Investigating how these known polymorphisms affect the glucuronidation of N-demethyltapentadol can elucidate the extent to which an individual's genetic makeup can alter the metabolic profile of tapentadol. Such studies would typically involve:

In Vitro Assays: Using recombinant human UGT isoforms (both wild-type and polymorphic variants) to determine the kinetic parameters (Km and Vmax) for the formation of N-Demethyltapentadol-O-glucuronide.

Clinical Studies: Correlating the genotypes of patients for UGT1A9 and UGT2B7 with the plasma or urine concentrations of N-Demethyltapentadol-O-glucuronide following tapentadol administration.

While tapentadol's primary analgesic action is not dependent on its metabolism, understanding the influence of pharmacogenetics on its minor metabolic pathways is crucial for a complete safety and disposition profile. nih.govresearchgate.net

Table 1: Key UGT Enzymes in Tapentadol Metabolism and Examples of Known Polymorphisms

| Enzyme | Role in Tapentadol Metabolism | Example Polymorphism | Potential Impact on N-Demethyltapentadol-O-Glucuronide Formation |

| UGT1A9 | Major enzyme for direct O-glucuronidation of tapentadol. portico.org | UGT1A9*3 | May decrease the rate of formation, potentially leading to higher relative levels of unconjugated N-demethyltapentadol. helsinki.fi |

| UGT2B7 | Major enzyme for direct O-glucuronidation of tapentadol. portico.org | rs7439366 | Could alter enzyme activity, thereby influencing the efficiency of N-demethyltapentadol conjugation. uni.lu |

| UGT1A6 | Minor contributor to direct O-glucuronidation of tapentadol. portico.org | - | Polymorphisms could have a lesser, but still measurable, effect on the overall metabolic pathway. |

Development of Predictive Models for Glucuronidation Pathways

The development of computational, or in silico, models to predict drug metabolism is a rapidly advancing field that aims to reduce the time and cost associated with experimental studies. nih.govresearchgate.net These models are increasingly important in early drug discovery for flagging potential metabolic liabilities. Predicting the formation of N-Demethyltapentadol-O-glucuronide presents a multi-faceted challenge for these models, as it involves both Phase I and Phase II metabolism.

Predictive models for glucuronidation generally fall into two categories:

Substrate-based models: These use quantitative structure-activity relationships (QSAR) to predict whether a molecule is likely to be a substrate for a particular UGT isoform based on its physicochemical properties. researchgate.net

Site of metabolism (SOM) models: These models aim to predict the specific atom or functional group on a molecule where glucuronidation will occur. nih.govnih.gov

Recent advances have seen the development of more sophisticated models using machine learning and graph neural networks, which have shown high accuracy in predicting UGT substrates and their sites of metabolism. nih.gov The sequential metabolism leading to N-Demethyltapentadol-O-glucuronide can serve as a valuable case study for developing and validating integrated models that predict the outcome of multi-step metabolic pathways. The challenge lies in first predicting the N-demethylation by cytochrome P450 enzymes (primarily CYP2C9 and CYP2C19) and then subsequently predicting the O-glucuronidation of the resulting phenolic group on the N-demethyltapentadol intermediate. nih.gov

Exploration of N-Demethyltapentadol-O-Glucuronide as a Research Biomarker in Preclinical and In Vitro Studies

In preclinical and in vitro research, metabolites can serve as important biomarkers for assessing metabolic pathways and enzyme activity. While N-Demethyltapentadol-O-glucuronide is a minor metabolite and considered pharmacologically inactive, its measurement can provide specific insights. portico.orgnih.gov

In in vitro systems, such as human liver microsomes or hepatocytes, the rate of N-Demethyltapentadol-O-glucuronide formation can be a specific marker for the sequential activity of CYP2C9/CYP2C19 and UGT enzymes. This can be particularly useful in preclinical drug-drug interaction studies. For example, if a new chemical entity is being tested, a change in the concentration of N-Demethyltapentadol-O-glucuronide could indicate whether the new drug inhibits or induces the specific CYP or UGT enzymes involved in this pathway.

In preclinical animal studies, quantifying this metabolite in plasma or excreta helps to build a complete picture of the drug's disposition. Although present at low concentrations, its detection confirms the activity of this specific metabolic route. portico.org For instance, studies in rats have detected the conjugated form of the N-demethyl metabolite (M2) in plasma. portico.org The presence and quantity of N-Demethyltapentadol-O-glucuronide can also be crucial for comparing the metabolic profiles of tapentadol across different species, which is a critical step in preclinical safety assessment.

Contribution to Fundamental Understanding of Glucuronide Biochemistry and Enzymology

The study of N-Demethyltapentadol-O-glucuronide formation contributes to the fundamental understanding of glucuronide biochemistry and enzymology, particularly in the context of multi-step drug metabolism. Glucuronidation is a critical detoxification process, converting lipophilic compounds into more water-soluble products that can be easily excreted.

The biotransformation of tapentadol to N-Demethyltapentadol-O-glucuronide is an excellent example of the interplay between Phase I and Phase II metabolic enzymes. It highlights the regioselectivity of UGT enzymes, which specifically target the phenolic hydroxyl group created during the initial N-demethylation step. Studying the kinetics of this specific reaction provides data on the substrate specificity of the involved UGT isoforms (e.g., UGT1A9, UGT2B7). It helps to answer fundamental questions such as how a prior modification to a molecule (N-demethylation) affects its subsequent recognition and conjugation by UGT enzymes. This knowledge is essential for building a more comprehensive understanding of the rules that govern drug metabolism and for improving the accuracy of predictive models.

Role in Drug Discovery and Development Research Beyond Clinical Applications

In the realm of drug discovery and development, the identification and characterization of all significant metabolites, including minor ones like N-Demethyltapentadol-O-glucuronide, is a regulatory expectation and a scientific necessity. This process, known as metabolite profiling or "met-ID," is critical for several non-clinical research applications.

Comparative Metabolism: Preclinical safety studies are conducted in animal models. It is essential to demonstrate that the metabolic profile in these species is comparable to that in humans. The presence or absence of N-Demethyltapentadol-O-glucuronide in the chosen animal model can influence its suitability for long-term toxicity studies.

Assessing Drug-Drug Interaction (DDI) Potential: As mentioned, N-Demethyltapentadol-O-glucuronide formation can be a sensitive index for the activity of a specific metabolic pathway (CYP2C9/19 → UGT). In early drug discovery, this can be used in in vitro screening assays to quickly identify whether a new drug candidate is likely to interfere with this pathway, thus flagging potential DDIs early in the development process.

Lead Optimization: During the lead optimization phase of drug discovery, medicinal chemists often seek to block or modify metabolic "hotspots" to improve a drug's pharmacokinetic properties, such as half-life or bioavailability. While N-demethylation is a minor pathway for tapentadol, in other drug candidates, such a pathway might be a major route of clearance. Understanding the entire metabolic cascade, including subsequent glucuronidation, provides a complete map that can guide structural modifications to create a more robust drug candidate.

Q & A

Q. Q1. What analytical techniques are most effective for quantifying N-Demethyltapentadol-o-glucuronide in biological matrices, and how do their sensitivity and specificity compare?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity for low-concentration metabolites. For example, serum concentration-time profiles of tapentadol metabolites, including glucuronide derivatives, were analyzed using validated LC-MS/MS protocols with a lower limit of quantification (LLOQ) of 0.5 ng/mL . Method validation should follow regulatory guidelines (e.g., ICH M10) to ensure precision (<15% CV) and accuracy (85–115% recovery). Gas chromatography (GC) coupled with mass spectrometry is less common due to the compound’s polarity but may be used for structural confirmation .

Q. Q2. What are the primary metabolic pathways leading to the formation of N-Demethyltapentadol-o-glucuronide, and how do inter-individual variability in CYP enzymes impact its pharmacokinetics?

Methodological Answer: N-Demethyltapentadol-o-glucuronide is a Phase II metabolite formed via UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A9 and UGT2B6. Pharmacokinetic studies in human cohorts demonstrate significant variability in glucuronidation rates due to genetic polymorphisms (e.g., UGT1A9*3 allele), which reduce metabolic clearance by up to 40% . Experimental designs should incorporate genotyping for CYP2D6 (responsible for demethylation of the parent compound) and UGT isoforms to stratify data by metabolic phenotype.

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported half-life values of N-Demethyltapentadol-o-glucuronide across different pharmacokinetic studies?

Methodological Answer: Discrepancies in half-life values (e.g., 6–12 hours) often arise from differences in study design, such as sampling time points, population demographics, or co-administered drugs. A meta-analysis approach with weighted regression can identify confounding variables. For instance, combining data from multiple cohorts (e.g., healthy volunteers vs. renally impaired patients) requires adjusting for creatinine clearance as a covariate . Advanced statistical tools like nonlinear mixed-effects modeling (NONMEM) can account for inter-study variability and improve parameter estimation .

Q. Q4. What experimental strategies are recommended for isolating and characterizing trace impurities or degradation products of N-Demethyltapentadol-o-glucuronide in stability studies?

Methodological Answer: Forced degradation studies under acidic, alkaline, oxidative, and thermal conditions should be conducted, followed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural elucidation. For example, oxidative stress may produce sulfoxide derivatives, detectable via HRMS with a mass accuracy of <2 ppm. Stability-indicating methods must validate specificity using spiked samples and demonstrate resolution between the parent compound and degradation products (peak purity index >990) .

Q. Q5. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling be applied to correlate N-Demethyltapentadol-o-glucuronide exposure with analgesic efficacy or adverse effects?

Methodological Answer: Mechanistic PK-PD models integrating metabolite concentrations and clinical endpoints (e.g., pain scores, respiratory depression) require longitudinal data from controlled trials. Population modeling using Phoenix NLME or Monolix can estimate parameters like EC50 (half-maximal effective concentration) for efficacy. For instance, tapentadol’s glucuronide metabolite exhibits µ-opioid receptor binding in vitro, but its contribution to analgesia in vivo remains unclear; bridging this gap requires concurrent measurement of metabolite levels and quantitative sensory testing (QST) outcomes .

Methodological Frameworks for Research Design

Q. Q6. What statistical approaches are optimal for analyzing small-sample pharmacokinetic studies of N-Demethyltapentadol-o-glucuronide in rare disease populations?

Methodological Answer: Bayesian hierarchical models are advantageous for small samples, as they borrow strength from prior data (e.g., healthy volunteer PK parameters). For example, a study in hepatic impairment cohorts (n=10) can use informative priors from a larger population to estimate clearance rates with reduced uncertainty. Bootstrap resampling (≥1,000 iterations) should validate robustness .

Q. Q7. How should researchers design in vitro assays to assess the drug-drug interaction potential of N-Demethyltapentadol-o-glucuronide with UGT inhibitors or inducers?

Methodological Answer: Use human hepatocyte or recombinant UGT enzyme systems to quantify inhibition constants (Ki) or induction ratios (e.g., mRNA expression via qRT-PCR). For competitive inhibition, vary inhibitor concentrations (0.1–100 µM) and measure glucuronidation rates. A fold-change >2 in metabolite formation in the presence of rifampicin (UGT inducer) indicates clinically relevant interactions. Data should be analyzed using the Eadie-Hofstee plot to distinguish inhibition mechanisms .

Data Interpretation and Reporting

Q. Q8. What criteria should guide the selection of pharmacokinetic parameters (AUC, Cmax, t½) for comparative bioavailability studies of N-Demethyltapentadol-o-glucuronide?

Methodological Answer: AUC0–∞ (area under the curve) is critical for assessing total exposure, while Cmax reflects absorption kinetics. For metabolites, the metabolite-to-parent ratio (AUCm/AUCp) must be reported to evaluate metabolic stability. In studies with sparse sampling, non-compartmental analysis (NCA) may underestimate AUC; use compartmental modeling instead .

Q. Q9. How can researchers address the lack of certified reference standards for N-Demethyltapentadol-o-glucuronide in analytical method development?

Methodological Answer: Synthesize and characterize in-house standards using NMR (1H, 13C) and HRMS, following ICH Q6A guidelines. Cross-validate against surrogate matrices (e.g., blank plasma spiked with pure compound) to confirm accuracy. Collaborative studies with accredited labs (e.g., NIST) enhance traceability .

Ethical and Regulatory Considerations

Q. Q10. What are the key ethical challenges in designing clinical trials investigating N-Demethyltapentadol-o-glucuronide in vulnerable populations (e.g., pediatrics, elderly)?

Methodological Answer: Pediatric trials require justification for minimal risk (21 CFR 50 Subpart D) and age-appropriate formulations. For elderly cohorts, glomerular filtration rate (GFR) must be monitored due to reduced renal clearance of glucuronides. Protocols should include DSMB oversight and adaptive designs to terminate arms for safety signals (e.g., opioid-related adverse events) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products